molecular formula C16H17N3O5 B2814825 1H-Pyrrolo[3,4-d]pyrimidine-2,5-dione, 4-(1,3-benzodioxol-5-yl)-3,4,6,7-tetrahydro-6-(2-methoxyethyl)- CAS No. 900017-14-3

1H-Pyrrolo[3,4-d]pyrimidine-2,5-dione, 4-(1,3-benzodioxol-5-yl)-3,4,6,7-tetrahydro-6-(2-methoxyethyl)-

Cat. No.: B2814825
CAS No.: 900017-14-3
M. Wt: 331.328
InChI Key: QAYLQYMKXROBOP-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,4-d]pyrimidine-2,5-dione, 4-(1,3-benzodioxol-5-yl)-3,4,6,7-tetrahydro-6-(2-methoxyethyl)- is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrrolopyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions are carefully controlled to ensure the formation of the desired product while minimizing side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors designed to handle high volumes. The process would be optimized for efficiency, cost-effectiveness, and safety. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The specific type of reaction depends on the functional groups present and the reaction conditions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.

  • Addition: Electrophilic addition reactions may involve the use of strong acids or Lewis acids.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products. The specific products depend on the starting materials and reaction conditions.

Scientific Research Applications

This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

  • Biology: The compound may be used as a probe to study biological systems, such as enzyme inhibition or receptor binding.

  • Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.

  • Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

  • Pyrrolopyrimidines

  • Pyrazolopyrimidines

  • Triazolopyrimidines

  • Other heterocyclic compounds with similar core structures

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-6-(2-methoxyethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5/c1-22-5-4-19-7-10-13(15(19)20)14(18-16(21)17-10)9-2-3-11-12(6-9)24-8-23-11/h2-3,6,14H,4-5,7-8H2,1H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYLQYMKXROBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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